This compound is cataloged under the CAS number 866268-30-6 and is recognized for its relevance in medicinal chemistry, particularly in the development of drugs targeting immune responses. Its structural features suggest a role in modulating biological pathways, especially those involving nucleic acids.
The synthesis of 2-butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine involves several steps:
The synthesis typically yields between 41% to 84% depending on specific reaction conditions such as temperature and solvent choice, with methods often employing dimethylformamide as a solvent and potassium carbonate as a base .
The compound participates in several chemical reactions relevant to its function:
The mechanism of action for 2-butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine primarily involves:
The physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H23N5O3 |
| Molar Mass | 321.37 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents like methanol |
| Stability | Sensitive to heat; requires controlled conditions during synthesis |
These properties are critical for assessing the compound's suitability for various applications .
The applications of 2-butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-y)-9H-purin6-amino encompass several fields:
This compound belongs to the N-9 tetrahydropyranyl (THP)-protected purine amine family, characterized by selective alkoxy substitutions at the C2 and C8 positions. Its systematic IUPAC name is 2-butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (CAS: 866268-30-6), with a molecular formula of C₁₅H₂₃N₅O₃ (MW: 321.38 g/mol) [1]. Key structural features include:
Table 1: Nomenclature and Structural Descriptors
| Identifier | Value |
|---|---|
| IUPAC Name | 2-butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine |
| Canonical SMILES | COC1=NC2=C(N)C(=NC(=N2)N1C1CCCCO1)OCCCC |
| InChI Key | PREBKSFTAAUDLM-UHFFFAOYSA-N |
| Molecular Formula | C₁₅H₂₃N₅O₃ |
| XLogP3 | ~2.1 (estimated) |
The THP-protected purine scaffold is indispensable for synthesizing nucleoside analogs with immunomodulatory potential. Key applications include:
Table 2: Comparative Purine Analogs in Immunostimulant Research
| Compound | CAS | C2 Substituent | Key Utility |
|---|---|---|---|
| 2-Butoxy-8-methoxy-9-(THP)-9H-purin-6-amine | 866268-30-6 | Butoxy | Lipophilicity modulator |
| 2-Methoxy-9-(THP)-9H-purin-6-amine | 77111-78-5 | Methoxy | Bronchodilator intermediate [7] |
| 2-(Benzyloxy)-9-(THP)-9H-purin-6-amine | 1681024-13-4 | Benzyloxy | Adenosine receptor ligand |
| N,N-Dimethyl-9-(THP)-9H-purin-6-amine | 6276-72-8 | Dimethylamino | TLR agonist precursor |
Despite its synthetic utility, critical gaps persist:
Table 3: Key Research Priorities
| Research Gap | Experimental Approach | Expected Impact |
|---|---|---|
| THP deprotection efficiency | Kinetic studies using HPLC/MS monitoring | Optimized orthogonal protection schemes |
| Immunomodulatory potency screening | In vitro TLR/cytokine assays in macrophages | Validation of lead compound potential |
| Nucleoside coupling yield | Mitsunobu vs. Vorbrüggen glycosylation comparison | Scalable routes to clinical candidates |
Concluding Remarks
2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine exemplifies the strategic importance of protected purine scaffolds in immunostimulant discovery. Addressing its synthetic and biological characterization gaps will accelerate the development of novel adenosine-targeted therapeutics.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: